Benzene, (hexyloxy)-
Overview
Description
Benzene, (hexyloxy)-, also known as hexyl phenyl ether or n-hexyl phenyl ether, is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a hexyloxy group (C6H13O) is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (hexyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of phenol with hexyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:
C6H5OH+C6H13Br→C6H5OC6H13+NaBr+H2O
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Industrial Production Methods: In industrial settings, the production of benzene, (hexyloxy)- may involve the use of catalytic processes to enhance yield and efficiency. One such method includes the use of phase-transfer catalysts to facilitate the reaction between phenol and hexyl halides under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Benzene, (hexyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Oxidation: Hexanoic acid and benzoic acid derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Benzene, (hexyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, (hexyloxy)- primarily involves its ability to participate in various chemical reactions due to the presence of the hexyloxy group and the aromatic benzene ring. The hexyloxy group can undergo oxidation, while the benzene ring can participate in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzene, (methoxy)- (Anisole): Similar to benzene, (hexyloxy)-, but with a methoxy group (CH3O) instead of a hexyloxy group.
Benzene, (ethoxy)- (Phenetole): Contains an ethoxy group (C2H5O) attached to the benzene ring.
Benzene, (butoxy)-: Contains a butoxy group (C4H9O) attached to the benzene ring .
Uniqueness: Benzene, (hexyloxy)- is unique due to the longer alkyl chain (hexyl group) attached to the benzene ring, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Benzene, (hexyloxy)-, also known as hexoxybenzene, is an aromatic compound with the chemical formula CHO. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and medicinal applications. This article provides a comprehensive overview of the biological activity of benzene, (hexyloxy)-, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Benzene, (hexyloxy)- consists of a benzene ring substituted with a hexyloxy group. The presence of the hexyloxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and a subject of biological research.
The biological activity of benzene, (hexyloxy)- is primarily attributed to its ability to participate in various chemical reactions due to the hexyloxy substituent and the aromatic nature of the benzene ring. Key mechanisms include:
- Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions, allowing it to interact with various biological targets.
- Oxidation Reactions : The hexyloxy group can be oxidized, leading to the formation of reactive intermediates that may exhibit biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzene, (hexyloxy)- possess significant antimicrobial properties. A study focusing on alkyloxy benzene-1,2-diols indicated that certain compounds were effective against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/ml. In contrast, these compounds showed no activity against Escherichia coli, suggesting specificity in their antimicrobial effects .
Table 1: Antimicrobial Activity Against Bacillus subtilis
Compound | Minimal Inhibitory Concentration (µg/ml) |
---|---|
6C | 25-50 |
7C | 25-50 |
8C | 25-50 |
4C | 50-100 |
5C | 50-100 |
9C | 50-100 |
Toxicological Studies
Benzene exposure has been linked to various health risks, including hematotoxicity and carcinogenic effects. A study involving metabolomic analysis of benzene-exposed workers revealed significant alterations in metabolic profiles, indicating oxidative stress and disruptions in energy metabolism. The study highlighted the formation of toxic metabolites such as phenol and catechol through cytochrome P450-mediated metabolism .
Case Study: Metabolomics Analysis
A comprehensive study compared metabolomic data from benzene-exposed workers with non-exposed individuals. Key findings included:
- Altered Metabolites : Workers exposed to benzene exhibited lower glucose levels and changes in white blood cell counts.
- Organ Damage : Animal models showed reduced weight gain and behavioral changes after exposure to benzene .
Applications in Medicine
Research is ongoing into the potential use of benzene, (hexyloxy)- as a building block for pharmaceutical compounds. Its derivatives are being explored for their ability to act as antimicrobial agents and potential therapeutic agents due to their unique structural properties .
Properties
IUPAC Name |
hexoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRQFACTBMDELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333762 | |
Record name | Benzene, (hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-66-7 | |
Record name | Benzene, (hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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